3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde
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Overview
Description
3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with isonicotinic acid hydrazide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-(Trifluoromethoxy)phenyl)isonicotinic acid.
Reduction: 3-(4-(Trifluoromethoxy)phenyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as electrochromic devices.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzaldehyde
- 3-(Trifluoromethoxy)phenylacetic acid
- 4-(Trifluoromethoxy)phenyl isocyanate
Uniqueness
3-(4-(Trifluoromethoxy)phenyl)isonicotinaldehyde is unique due to the presence of both the trifluoromethoxy group and the isonicotinaldehyde moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H8F3NO2 |
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Molecular Weight |
267.20 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-8H |
InChI Key |
PZLIMYGJXXJMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C=O)OC(F)(F)F |
Origin of Product |
United States |
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